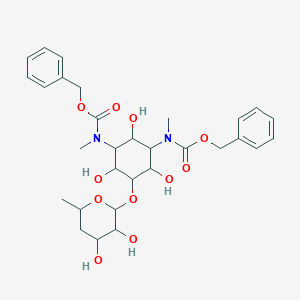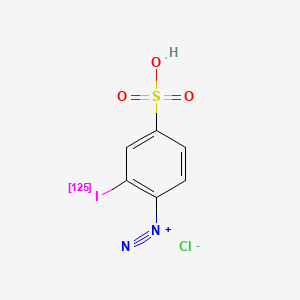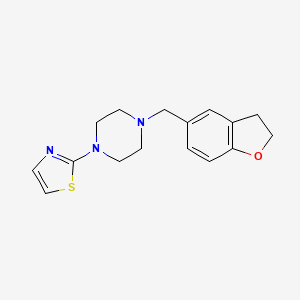
1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-thiazol-2-ylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-thiazol-2-ylpiperazine is a complex organic compound that features a benzofuran ring fused with a thiazole and piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-thiazol-2-ylpiperazine typically involves multiple steps. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method is particularly useful for constructing complex benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-thiazol-2-ylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-ylmethanol .
Scientific Research Applications
1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-thiazol-2-ylpiperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-thiazol-2-ylpiperazine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of various enzymes and receptors, thereby influencing cellular processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Shares the benzofuran ring but lacks the thiazole and piperazine groups.
Thiazolylpiperazine: Contains the thiazole and piperazine moieties but lacks the benzofuran ring.
Uniqueness
1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-thiazol-2-ylpiperazine is unique due to its combination of benzofuran, thiazole, and piperazine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
55745-35-2 |
|---|---|
Molecular Formula |
C16H19N3OS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C16H19N3OS/c1-2-15-14(3-9-20-15)11-13(1)12-18-5-7-19(8-6-18)16-17-4-10-21-16/h1-2,4,10-11H,3,5-9,12H2 |
InChI Key |
PZGCFBVHUMLXBW-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=C(C=C2)CN3CCN(CC3)C4=NC=CS4 |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CCN(CC3)C4=NC=CS4 |
Key on ui other cas no. |
55745-35-2 |
Related CAS |
57359-17-8 (mono-hydrochloride) |
Synonyms |
1-(coumaran-5-ylmethyl)-4-(2-thiazolyl)piperazine 1-(coumaran-5-ylmethyl)-4-(2-thiazolyl)piperazine monohydrochloride S 3608 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



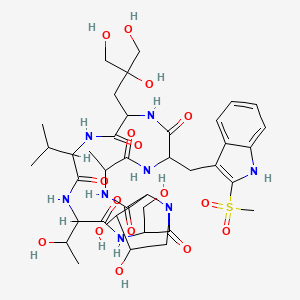
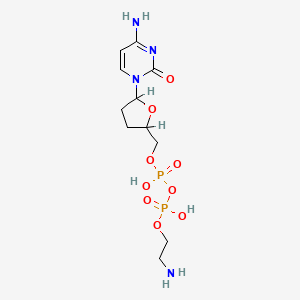


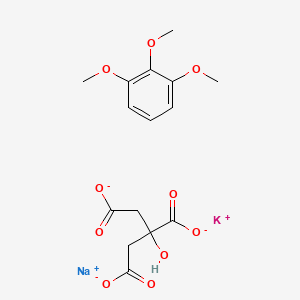

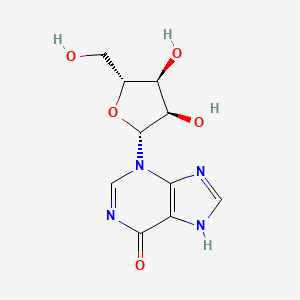
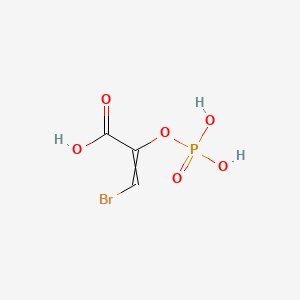
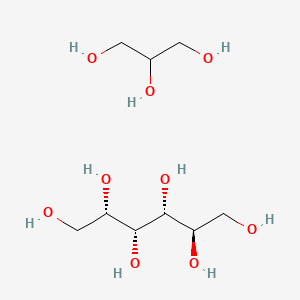

![methyl 4-(4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purin-7-yl)-3-hydroxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1204179.png)
